
3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, featuring an amino group and a hydroxyl group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylpyridine as the primary starting material.
Amination: The pyridine ring undergoes amination to introduce the amino group at the 3-position.
Hydroxylation: The propyl chain is then hydroxylated to introduce the hydroxyl group at the 1-position.
The reaction conditions for these steps often involve the use of reagents such as sodium hydride (NaH) and methyl iodide (MeI) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for substitution reactions often involve the use of strong bases like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a secondary or tertiary amine .
Aplicaciones Científicas De Investigación
3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-propanol: Lacks the pyridine ring and methyl group, making it less complex.
6-Methylpyridine: Does not have the amino and hydroxyl groups, limiting its reactivity.
3-Amino-3-(6-methylpyridin-2-yl)propan-1-ol: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
3-Amino-1-(6-methylpyridin-3-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups on a propyl chain attached to a methyl-substituted pyridine ring.
Propiedades
Fórmula molecular |
C9H14N2O |
|---|---|
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
3-amino-1-(6-methylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7-2-3-8(6-11-7)9(12)4-5-10/h2-3,6,9,12H,4-5,10H2,1H3 |
Clave InChI |
UFSQYTPRWOAHBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



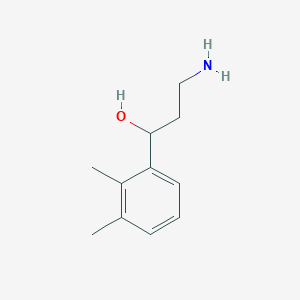
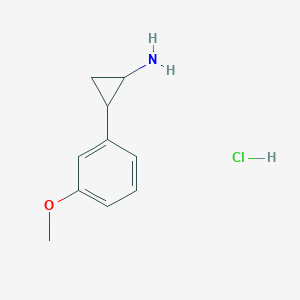

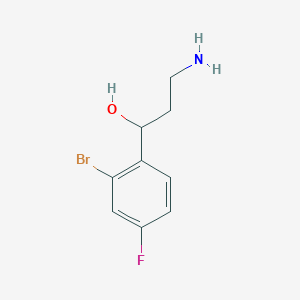

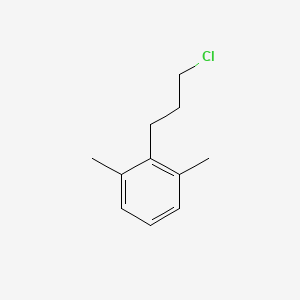
![3-(Chloromethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13161345.png)
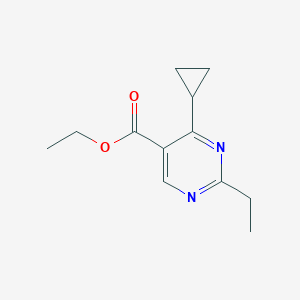
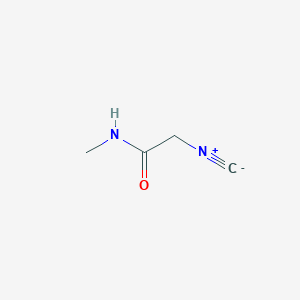
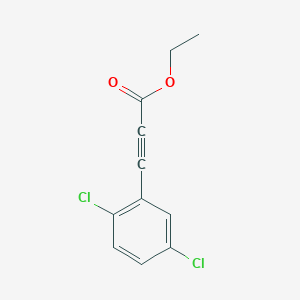

![{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13161390.png)
![1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one](/img/structure/B13161396.png)
